methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate
Overview
Description
“Methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring system, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Attached to this indole moiety would be a 3-oxopropanoate group, which contains a carbonyl group (C=O) and a carboxylate ester group (COO-).Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring . The 3-oxopropanoate group could potentially undergo reactions typical of carbonyl compounds and esters, such as nucleophilic acyl substitution.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The indole moiety is aromatic and relatively stable, while the 3-oxopropanoate group would confer polarity and potential reactivity due to the presence of the carbonyl and ester groups .Scientific Research Applications
Synthetic Applications
Synthesis of Related Compounds : Methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate and its derivatives are used in the synthesis of various related compounds. For instance, diethyl 2-(1H-indol-3-yl)-2-oxoethylphosphonate and a methyl derivative have been synthesized from indole, demonstrating the compound's utility as a starting material for preparing related indoles (Slaett et al., 2005).
Involvement in Photochemical Cyclization : The compound has been used in the synthesis of benzo[a]carbazoles. This involves a two-step process including α-arylation and oxidative photocyclization, showcasing the compound's role in complex chemical transformations (Li et al., 2015).
Preparation of Various Heterocycles : This compound is instrumental in the synthesis of a variety of heterocycles. These include pyrrole, dihydropyridine, and benzofuran derivatives, illustrating its versatility in heterocyclic chemistry (Pokhodylo et al., 2010).
Applications in Bioactive Compound Synthesis
Synthesis of Antitubercular Agents : The compound has been used in the synthesis of bioactive molecules with potential antitubercular properties. Docking studies against Mycobacterium tuberculosis enzymes suggest its usefulness in developing new therapeutic agents (Purushotham & Poojary, 2018).
Anticancer Potential : Certain novel compounds synthesized from this compound have shown significant activity against colon cancer and leukemia cell lines. This highlights its role in the development of novel anticancer therapeutics (Abdel‐Aziz et al., 2013).
Urease Inhibition Studies : Indole-based scaffolds derived from this compound have been evaluated for their urease inhibitory potential, showing promising results as potent inhibitors. This suggests potential applications in combating diseases related to urease enzyme activity (Nazir et al., 2018).
Chemical Analysis and Method Development
- Quantitative Bioanalytical Methods : The compound has been the subject of studies developing rapid and selective bioanalytical methods for quantitative measurement, aiding in drug development and chemical analysis (Nemani et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-(1-ethylindol-3-yl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-15-9-11(13(16)8-14(17)18-2)10-6-4-5-7-12(10)15/h4-7,9H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPJEJOJQXATFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200397 | |
Record name | 1H-Indole-3-propanoic acid, 1-ethyl-β-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301200397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-64-6 | |
Record name | 1H-Indole-3-propanoic acid, 1-ethyl-β-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-3-propanoic acid, 1-ethyl-β-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301200397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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